5-hydroxy-1H-indazole-4-carbaldehyde
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Overview
Description
5-Hydroxy-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and their broad range of biological activities. The compound’s structure consists of an indazole ring substituted with a hydroxyl group at the 5-position and an aldehyde group at the 4-position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired indazole product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 5-Hydroxy-1H-indazole-4-carboxylic acid.
Reduction: 5-Hydroxy-1H-indazole-4-methanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
5-Hydroxy-1H-indazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-1H-indazole-4-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar in structure but with an indole ring instead of an indazole ring.
5-Hydroxy-1H-indazole: Lacks the aldehyde group at the 4-position.
1H-Indazole-4-carbaldehyde: Lacks the hydroxyl group at the 5-position.
Uniqueness: 5-Hydroxy-1H-indazole-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the indazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-hydroxy-1H-indazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOZSGMSABEDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572883 |
Source
|
Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213330-84-8 |
Source
|
Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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